molecular formula C24H20ClN3O2 B2667063 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 932530-71-7

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2667063
CAS No.: 932530-71-7
M. Wt: 417.89
InChI Key: XSONRAGSLQMBID-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide (molecular formula: C₂₂H₁₈ClN₃O₂; molecular weight: 391.86 g/mol) features a unique hybrid structure combining a quinazolinone core and an acetamide side chain. The quinazolinone moiety is substituted with a chlorine atom at position 6 and a phenyl group at position 4, while the acetamide group is linked to a 2,6-dimethylphenyl ring.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-7-6-8-16(2)22(15)26-21(29)14-28-20-12-11-18(25)13-19(20)23(27-24(28)30)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONRAGSLQMBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Acylation: The final step involves the acylation of the quinazolinone core with 2,6-dimethylphenylacetamide under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom at the 6-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets and its potential effects on various physiological processes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Substituent on Acetamide Aromatic Group Molecular Weight (g/mol) Key Applications/Notes Reference
Target Compound 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl 2,6-Dimethylphenyl 391.86 Hypothesized pharmacological activity (quinazolinone-based)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 4-Chlorophenyl 6-Ethoxy-benzothiazole-2-yl 344.82 Patent compound; benzothiazole moiety may confer antioxidant or antitumor activity
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino 2,6-Dimethylphenyl 234.33 Chemical reagent; melting point 66–69°C
Metazachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloro, pyrazolylmethyl 2,6-Dimethylphenyl 299.78 Herbicide; inhibits weed growth
Ofurace (2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Chloro, tetrahydrofuran-2-one 2,6-Dimethylphenyl 296.75 Fungicide; controls oomycetes in crops

Functional Group Analysis

  • Quinazolinone vs. Benzothiazole: The target compound’s quinazolinone group (a fused bicyclic system with nitrogen atoms) contrasts with the benzothiazole in the patent compound . Quinazolinones are associated with kinase inhibition and DNA intercalation, whereas benzothiazoles are linked to antimicrobial and anti-inflammatory activities.
  • Chlorine Position: Unlike metazachlor and ofurace, where chlorine is on the acetamide’s α-carbon, the target compound’s chlorine is part of the quinazolinone ring. This positional difference may alter bioactivity and toxicity profiles .
  • However, the quinazolinone’s phenyl group adds steric bulk, which could influence receptor binding .

Research Findings and Mechanistic Insights

Physicochemical Properties

  • Solubility and Stability: The diethylamino analog () has a lower molecular weight (234.33 g/mol) and higher solubility in organic solvents compared to the target compound. The quinazolinone’s polarity may reduce lipid solubility, impacting bioavailability .
  • Melting Points: The diethylamino derivative melts at 66–69°C, while herbicidal analogs like metazachlor are formulated as liquids or low-melting solids for field application. The target compound’s melting point is likely higher due to its rigid quinazolinone core .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the quinazolinone class. Its unique structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C20H20ClN3O , with a molecular weight of approximately 367.84 g/mol . The structure comprises a quinazolinone core that is known for its pharmacological properties, along with chloro and dimethylphenyl substituents that may enhance its biological activity.

PropertyValue
Molecular FormulaC20H20ClN3O
Molecular Weight367.84 g/mol
CAS Number82978-00-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : The initial step often includes cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Incorporation of the chloro and dimethylphenyl groups through electrophilic aromatic substitution or nucleophilic attacks.
  • Acetamide Formation : The final step usually involves acylation to introduce the acetamide moiety.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone core is known to inhibit specific kinases and other enzymes that play critical roles in cancer progression and inflammatory responses.

Pharmacological Effects

Research indicates that compounds within the quinazolinone class exhibit a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of related quinazolinone derivatives, providing insights into their therapeutic potential:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Mechanistic Studies : Research has indicated that quinazolinone derivatives can inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with related compounds, highlighting the need for further investigation into dosage and administration routes .

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